1-Bromo-3-(2-bromo-1-butoxyethyl)benzene
CAS No.:
Cat. No.: VC18053516
Molecular Formula: C12H16Br2O
Molecular Weight: 336.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16Br2O |
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Molecular Weight | 336.06 g/mol |
IUPAC Name | 1-bromo-3-(2-bromo-1-butoxyethyl)benzene |
Standard InChI | InChI=1S/C12H16Br2O/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |
Standard InChI Key | XOZWJMSJSXIXOJ-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(CBr)C1=CC(=CC=C1)Br |
Introduction
1-Bromo-3-(2-bromo-1-butoxyethyl)benzene is a complex organic compound characterized by its unique molecular structure, which includes a bromobenzene ring substituted with a 2-bromo-1-butoxyethyl group. This compound is of significant interest in various fields, including organic synthesis and medicinal chemistry, due to its potential reactivity and biological activity.
Molecular Characteristics
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Molecular Formula: C12H16Br2O
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Classification: Organic halide, specifically a brominated aromatic compound
Synthesis of 1-Bromo-3-(2-bromo-1-butoxyethyl)benzene
The synthesis of this compound typically involves the reaction of 3-bromobenzene with 2-bromo-1-butoxyethane. This reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The process requires careful control of temperature and reaction time to optimize yield and purity.
Synthesis Steps
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Starting Materials: 3-Bromobenzene and 2-bromo-1-butoxyethane.
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Catalyst/Reagent: Potassium carbonate.
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Solvent: Dimethylformamide (DMF).
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Conditions: Controlled temperature and reaction time.
Types of Reactions
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Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new functional groups.
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Oxidation Reactions: The butoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
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Reduction Reactions: This compound can also be reduced to yield different derivatives, such as alcohols.
Mechanism of Action
The mechanism of action for these chemical transformations typically involves nucleophilic attack on the carbon bonded to the bromine atom. For substitution reactions, the nucleophile attacks the carbon atom, displacing the bromine atom through a mechanism favored due to steric accessibility.
Applications and Research Findings
1-Bromo-3-(2-bromo-1-butoxyethyl)benzene finds applications primarily in scientific research and synthesis. Its versatility in chemical reactions makes it valuable for creating diverse organic compounds in laboratory settings.
Potential Applications
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Organic Synthesis: Useful in synthesizing complex organic molecules due to its reactivity.
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Medicinal Chemistry: Potential biological activity makes it a candidate for further research in pharmacology.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-Bromo-3-(2-bromo-1-butoxyethyl)benzene, including:
Compound Name | Molecular Formula | Unique Features |
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1-Bromo-3-fluorobenzene | Contains a fluorine atom instead of a butoxyethyl group. | |
2-Bromo-N-(2-butoxyethyl)aniline | Contains an aniline moiety, influencing its biological activity. | |
1-Bromo-3-(1-chloroethyl)benzene | Features a chloroethyl group which alters reactivity. |
The uniqueness of 1-Bromo-3-(2-bromo-1-butoxyethyl)benzene lies in its specific combination of brominated aromatic and aliphatic structures, which may confer distinct chemical reactivity and biological properties compared to other similar compounds.
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